N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, with the CAS number 941925-24-2, is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C23H20N2O3S2 |
Molecular Weight | 436.6 g/mol |
CAS Number | 941925-24-2 |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized from appropriate precursors, often involving condensation reactions.
- Coupling with Naphthalene : The naphthalene derivative is introduced to form the naphthalen-thiazole link.
- Sulfonamide Formation : The final step involves the introduction of the phenylsulfonyl group to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells, preventing further division.
- Apoptosis Induction : They may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Study Example :
A study focused on thiazole derivatives demonstrated that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating their potential as effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in cancer metabolism or proliferation.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in cancer cells .
- Targeting Signaling Pathways : The compound may modulate various signaling pathways associated with cell growth and survival.
Research Findings
Recent literature has explored the structure-activity relationship (SAR) of thiazole derivatives, highlighting how modifications affect their biological efficacy. For instance, the presence of a naphthalene moiety has been correlated with enhanced lipophilicity and cellular uptake, which is critical for therapeutic effectiveness .
Future Directions
The ongoing research into this compound suggests promising avenues for further investigation:
- In Vivo Studies : Further exploration of its efficacy in animal models could provide insights into its therapeutic potential.
- Combination Therapies : Investigating its use in combination with existing chemotherapy agents may enhance treatment outcomes in resistant cancer types.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate how this compound interacts at the molecular level within cancer cells.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(11-6-14-30(27,28)20-9-2-1-3-10-20)25-23-24-21(16-29-23)19-13-12-17-7-4-5-8-18(17)15-19/h1-5,7-10,12-13,15-16H,6,11,14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIQFUAAZFRTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.